molecular formula C9H7F3O2 B1330682 Ethyl 2,3,4-trifluorobenzoate CAS No. 351354-50-2

Ethyl 2,3,4-trifluorobenzoate

Cat. No. B1330682
M. Wt: 204.15 g/mol
InChI Key: MLANUBGYWOMWLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as described in one study, involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This method yields a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, suggesting that the trifluoromethyl group can be a versatile component in heterocyclic chemistry . Another paper reports the synthesis of 2,4,5-trifluorobenzoic acid through a continuous microflow process involving Grignard exchange and carboxylation reactions, which could be relevant for the synthesis of related trifluorobenzoates .

Molecular Structure Analysis

The crystal structure of ethyl 3,5-dinitrobenzoate provides some context for the molecular structure of ethyl trifluorobenzoates. The study found that the substituents on the aromatic ring, such as carboxy- and nitro-groups, are slightly rotated out of the plane of the aromatic ring. This could imply that in ethyl 2,3,4-trifluorobenzoate, similar steric interactions may cause deviations from planarity .

Chemical Reactions Analysis

The photodegradation of ethyl 3-azido-4,6-difluorobenzoate in trifluoroethanol was studied using 1H NMR, revealing the formation of azoxybenzene among other products. This indicates that ethyl trifluorobenzoates may undergo photodegradation, leading to a variety of products, and that the trifluoromethyl group may influence the photostability and reaction pathways of these compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of ethyl 2,3,4-trifluorobenzoate, they do provide information on related compounds. For instance, the use of boron trifluoride ethyl ether as a catalyst in the synthesis of alkyl esters of p-aminobenzoic acid suggests that the fluorinated groups could interact with boron trifluoride, potentially affecting the reactivity and properties of the esters . Additionally, the formation of nickel(ii) and copper(ii) complexes with certain polyfluoroalkylpropionates indicates that ethyl trifluorobenzoates may also have the ability to act as ligands in metal complexation .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of Ethyl 2,3,4-trifluorobenzoate, is utilized in synthesizing various trifluoromethyl heterocycles. These include oxazoles, thiazoles, imidazoles, triazines, and pyridines, using rhodium(II) or copper(II) catalysis. This process highlights the compound's versatility in organic synthesis (Honey et al., 2012).

Continuous Flow Synthesis in Pharmaceutical Industry

Ethyl 2,3,4-trifluorobenzoate is involved in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate in pharmaceuticals and material science. This process includes Grignard exchange reactions and reactions with gaseous CO2, showcasing its importance in efficient and eco-friendly chemical processes (Deng et al., 2015).

Synthesis of Isomaltose and Related Compounds

Ethyl 2,3,4-trifluorobenzoate derivatives are used in the synthesis of isomaltose, isomaltotetraose, and isomaltooctaose, illustrating its role in complex carbohydrate chemistry and potential applications in food chemistry and biochemistry (Koto et al., 1972).

Synthesis of Benzothiazole Derivatives

In the field of medicinal chemistry, Ethyl 2,3,4-trifluorobenzoate is used in synthesizing benzothiazole derivatives. These compounds have been studied for their antibacterial, antioxidant, and antitubercular activities, highlighting the compound's potential in pharmaceutical research (Bhoi et al., 2016).

Catalysis in Synthesis of Alkyl Esters

Ethyl 2,3,4-trifluorobenzoate plays a role in the synthesis of alkyl esters of p-aminobenzoic acid, used as a catalyst. This demonstrates its application in enhancing the efficiency of chemical reactions (Kadaba et al., 1969).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with Ethyl 2,3,4-trifluorobenzoate are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2,3,4-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLANUBGYWOMWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014906
Record name Ethyl 2,3,4-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,4-trifluorobenzoate

CAS RN

351354-50-2
Record name Benzoic acid, 2,3,4-trifluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351354-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,4-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,3,4-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3,4-trifluorobenzoic acid (10.85 g, 61.6 mmol) in dichloromethane (100 mL) is added oxalyl chloride (13.5 mL, 154 mmol) and N,N-dimethylformamide (3 drops). After 45 minutes, the reaction mixture is concentrated under vacuum. The resulting residue is dissolved in dichloromethane (100 mL) and to this solution is added ethanol (18 mL, 310 mmol). After 30 minutes, the reaction mixture is diluted with dichloromethane and washed with saturated NaHCO3, water, and brine. The organic layer is dried over MgSO4, filtered, and the filtrate is concentrated to afford the title compound as an oil (12.23 g). 1H NMR (CDCl3): δ 7.93–7.67 (m, 1H), 7.09–6.96 (m, 1H), 4.39 (q, 2H), 1.40 (t, 3H).
Quantity
10.85 g
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reactant
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13.5 mL
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reactant
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100 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

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